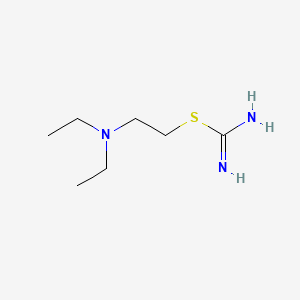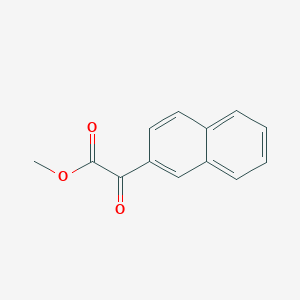
Methyl 2-(naphthalen-2-yl)-2-oxoacetate
Overview
Description
“Methyl 2-(naphthalen-2-yl)acetate” is a chemical compound with the empirical formula C13H12O2 . It’s a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(naphthalen-2-yl)-2-oxoacetate” were not found, naphthalene derivatives are often used in organic transformations due to their multiple reactive sites . For instance, a solution of naphthalen-2-yl methanol was treated with phosgene in anhydrous THF to produce a related compound.Chemical Reactions Analysis
Naphthalene derivatives are known to participate in a variety of organic reactions . They can be used in multicomponent reactions to construct diverse heterocyclic frameworks .Scientific Research Applications
Experimental and Theoretical Characterization
Methyl 2-(naphthalen-2-yl)-2-oxoacetate and similar compounds have been characterized using various experimental techniques like XRD, FT-IR, UV-Vis, and NMR. Theoretical computations, particularly density functional theory (DFT), provide insights into molecular and chemical properties, such as electrophilic and nucleophilic nature, as well as global and local chemical activity descriptors. These studies are crucial in understanding the compound's chemical behavior and potential applications (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Potential in Anticancer Research
Research has been conducted to evaluate the anticancer potential of compounds related to this compound. For example, certain naphthalene derivatives have been synthesized and assessed in vitro for anticancer activity, showing promising results against specific cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Role in Chemical Synthesis and Reactions
The compound and its derivatives play a significant role in chemical synthesis. For instance, studies on the product selectivity of thermal reactions involving this compound derivatives provide valuable insights into reaction mechanisms and the formation of various chemical products. This knowledge is essential for designing more efficient synthetic pathways in organic chemistry (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2021).
Biologically Active Drug Development
Some derivatives of this compound have shown high antioxidant values, suggesting their potential as biologically active drugs. Theoretical data support experimental analyses, indicating compatibility between predictedand observed properties. This research opens avenues for developing new pharmaceuticals with potential health benefits (Ulaş, 2020).
Catalytic Applications
Research has also explored the use of related naphthalene derivatives as catalysts in organic synthesis. For example, studies on nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene-2-ol derivatives highlight the efficiency and robustness of such systems. This kind of research is vital for developing new, more efficient synthetic methods in organic chemistry (Mokhtary & Torabi, 2017).
Environmental Applications
In environmental science, this compound derivatives have been studied for their role in the degradation of naphthalene. For example, the initial reaction in anaerobic naphthalene degradation pathways involves methylation, forming compounds like 2-methylnaphthalene. Understanding these processes is crucial for environmental remediation strategies (Safinowski & Meckenstock, 2006).
Future Directions
properties
IUPAC Name |
methyl 2-naphthalen-2-yl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVINGLUELKSOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




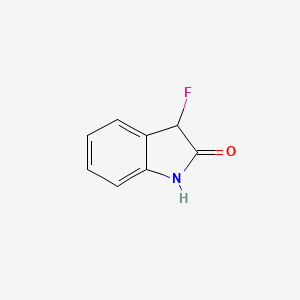
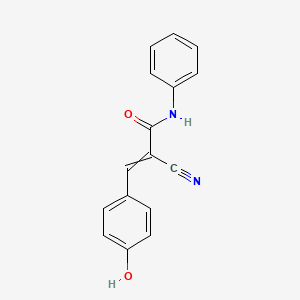
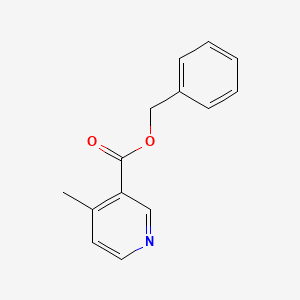
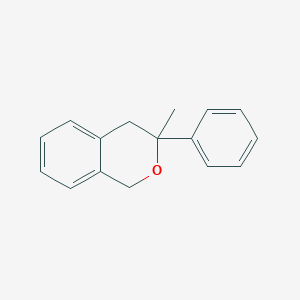

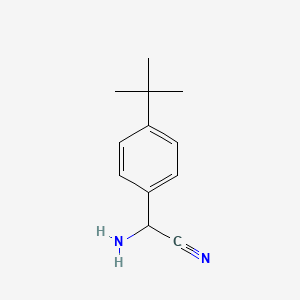
![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)
![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)
![Disodium 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[(1e)-3-methyltriaz-1-ene-1,3-diyl]}diethanesulfonate](/img/structure/B3367254.png)


![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
